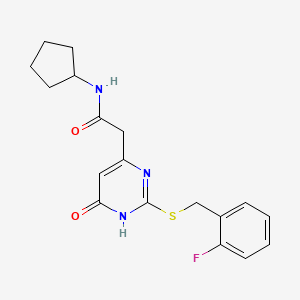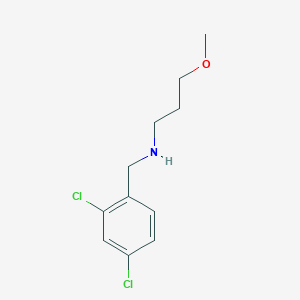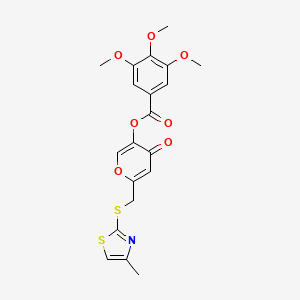![molecular formula C15H20O B3009437 [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287316-40-7](/img/structure/B3009437.png)
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as PB22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. PB22 is a member of the JWH family of synthetic cannabinoids, which are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis.
Wirkmechanismus
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulates a variety of physiological processes, including pain, inflammation, and mood. [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol binds to cannabinoid receptors in the brain and body, producing a range of effects that are similar to those produced by THC.
Biochemical and Physiological Effects
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and appetite stimulation. The compound has also been shown to produce effects on the cardiovascular system, with one study finding that [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol caused a decrease in blood pressure and heart rate in rats.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in laboratory experiments, including its potency and selectivity for cannabinoid receptors. However, the compound also has several limitations, including its potential for toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, including further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential for the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, research could focus on the development of new synthetic cannabinoids that exhibit improved selectivity and reduced toxicity compared to [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol.
Synthesemethoden
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using a variety of methods, including the reaction of 1-(cyclohexylmethyl)-3-(3-propan-2-ylphenyl)urea with a Grignard reagent, or through the reaction of 1-(cyclohexylmethyl)-3-(3-propan-2-ylphenyl)thiourea with a halogenated alkylating agent.
Wissenschaftliche Forschungsanwendungen
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been the subject of several scientific studies, with research focusing on its potential therapeutic applications. One study found that [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol exhibited anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases such as arthritis. Another study found that [3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol had anti-cancer effects, with the compound inhibiting the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11(2)12-4-3-5-13(6-12)15-7-14(8-15,9-15)10-16/h3-6,11,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAGGFFPHAAKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)


![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)

![N-cyclopentyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B3009366.png)




![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)
![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)